molecular formula C15H20N2O5S B2812367 3-(3-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 887587-83-9

3-(3-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B2812367
CAS RN: 887587-83-9
M. Wt: 340.39
InChI Key: KHQPCALQMWLFOP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic building block . It has an empirical formula of C10H18N2O3 and a molecular weight of 214.26 . The CAS number is 122684-34-8 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The SMILES string for this compound is CC(C)(C)OC(=O)N1CCC(C1)C(N)=O .


Chemical Reactions Analysis

The pyrrolidine ring in this compound is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 214.26 . The InChI key for this compound is NHDGOVOBEZPXMY-UHFFFAOYSA-N .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302: Toxic if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, and calling a poison center or doctor immediately if swallowed .

Future Directions

The pyrrolidine ring, a key feature of this compound, is a versatile scaffold in drug discovery . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

tert-butyl 3-(3-carbamoylphenyl)sulfonylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-16(2,3)23-15(20)18-8-7-13(10-18)24(21,22)12-6-4-5-11(9-12)14(17)19/h4-6,9,13H,7-8,10H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNZVXCONNVBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698772
Record name tert-Butyl 3-(3-carbamoylbenzene-1-sulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carbamoylphenylsulfonyl)pyrrolidine-1-carboxylic acid tert-butyl ester

CAS RN

887587-83-9
Record name tert-Butyl 3-(3-carbamoylbenzene-1-sulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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